molecular formula C14H8INO3 B8515587 3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione

3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione

Cat. No.: B8515587
M. Wt: 365.12 g/mol
InChI Key: XMKZKVWCAJXAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione is a useful research compound. Its molecular formula is C14H8INO3 and its molecular weight is 365.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8INO3

Molecular Weight

365.12 g/mol

IUPAC Name

3-iodo-2-phenyl-7H-pyrano[2,3-c]pyridine-4,8-dione

InChI

InChI=1S/C14H8INO3/c15-10-11(17)9-6-7-16-14(18)13(9)19-12(10)8-4-2-1-3-5-8/h1-7H,(H,16,18)

InChI Key

XMKZKVWCAJXAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=O)NC=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3-iodo-8-methoxy-2-phenyl-pyrano[2,3-c]pyridin-4-one (0.30 g, 0.791 mmol) in 33% hydrogen bromide solution in AcOH (3 mL) was heated in a microwave oven at 60° C. for 40 minutes. After coiling to RT, the reaction mixture was added to rapidly stirred ice-cold water (30 mL). After stirring for 10 min, the solid was collected by filtration, washed with water and dried in vacuo at 50° C. to give the title compound (0.28 g, 97%) as a white solid. LCMS (Method A): RT=3.74 min, [M+H]+=366.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
97%

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